molecular formula C14H22BN3O4 B15236375 3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

Cat. No.: B15236375
M. Wt: 307.16 g/mol
InChI Key: HNSNOBBGBOFFNO-UHFFFAOYSA-N
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Description

3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a complex organic compound with a unique structure that includes a nitro group, a propyl chain, and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple stepsThe final step involves the formation of the dioxaborolane ring through a reaction with a boronic acid derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Nitro-N-propyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets. The nitro group and dioxaborolane ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Methoxypyridine-5-boronic acid pinacol ester

Uniqueness

The presence of both a nitro group and a dioxaborolane ring allows for versatile chemical transformations and interactions with biological targets .

Properties

Molecular Formula

C14H22BN3O4

Molecular Weight

307.16 g/mol

IUPAC Name

3-nitro-N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H22BN3O4/c1-6-7-16-12-11(18(19)20)8-10(9-17-12)15-21-13(2,3)14(4,5)22-15/h8-9H,6-7H2,1-5H3,(H,16,17)

InChI Key

HNSNOBBGBOFFNO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCCC)[N+](=O)[O-]

Origin of Product

United States

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